2-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride
CAS No.: 1220038-86-7
Cat. No.: VC2561027
Molecular Formula: C14H21BrClNO2
Molecular Weight: 350.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220038-86-7 |
|---|---|
| Molecular Formula | C14H21BrClNO2 |
| Molecular Weight | 350.68 g/mol |
| IUPAC Name | 2-[2-(2-bromo-4-methoxyphenoxy)ethyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C14H20BrNO2.ClH/c1-17-12-5-6-14(13(15)10-12)18-9-7-11-4-2-3-8-16-11;/h5-6,10-11,16H,2-4,7-9H2,1H3;1H |
| Standard InChI Key | AVINCIBVTNIRPT-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OCCC2CCCCN2)Br.Cl |
| Canonical SMILES | COC1=CC(=C(C=C1)OCCC2CCCCN2)Br.Cl |
Introduction
Chemical Identity and Properties
2-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride is a crystalline compound with defined chemical parameters. It is primarily used for research purposes, with specifications prohibiting human or veterinary applications.
Basic Chemical Information
The compound's fundamental chemical characteristics are summarized in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 1220038-86-7 |
| Molecular Formula | C₁₄H₂₁BrClNO₂ |
| Molecular Weight | 350.68 g/mol |
| IUPAC Name | 2-[2-(2-bromo-4-methoxyphenoxy)ethyl]piperidine;hydrochloride |
| PubChem Compound ID | 56829613 |
The compound possesses a specific molecular structure characterized by a piperidine ring connected to a phenoxy moiety through an ethyl linker, with the phenoxy group bearing bromine and methoxy substituents.
Structural Identifiers
Advanced chemical identifiers provide precise structural information:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C14H20BrNO2.ClH/c1-17-12-5-6-14(13(15)10-12)18-9-7-11-4-2-3-8-16-11;/h5-6,10-11,16H,2-4,7-9H2,1H3;1H |
| Standard InChIKey | AVINCIBVTNIRPT-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OCCC2CCCCN2)Br.Cl |
| Canonical SMILES | COC1=CC(=C(C=C1)OCCC2CCCCN2)Br.Cl |
These identifiers are essential for unambiguous chemical database entries and structure searches.
Structural Features and Characteristics
Molecular Architecture
The compound features a unique arrangement of functional groups that contribute to its potential bioactivity and chemical reactivity:
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A piperidine ring at the 2-position, providing a basic nitrogen center
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An ethyl linker connecting the piperidine to the phenoxy group
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A 2-bromo-4-methoxyphenoxy moiety with specific substitution pattern
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A hydrochloride salt form, enhancing solubility in polar solvents
These structural elements combine to create a compound with potentially significant binding affinity to biological targets.
Comparative Structural Analysis
When examining similar compounds, it becomes evident that the position of the piperidine substituent plays a crucial role in determining the compound's properties. For instance, the 4-position analog (4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride; CAS: 1219964-12-1) shares the same molecular weight but differs in biological activity profile .
Similarly, the related compound 2-Bromo-4-ethylphenyl 2-(2-piperidinyl)ethyl-ether hydrochloride (CAS: 1219961-31-5) differs by having an ethyl group instead of a methoxy group on the phenyl ring, resulting in a slightly different molecular weight of 348.71 g/mol .
Synthesis and Derivatives
Structural Analogues
Several structural analogues of this compound have been synthesized and studied:
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4-((2-Bromo-4-methoxyphenoxy)methyl)piperidine hydrochloride (CAS: 1220017-42-4), which contains a shorter methylene linker instead of ethylene
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4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride, with the piperidine at the 4-position
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2-Bromo-4-ethylphenyl 2-(2-piperidinyl)ethyl-ether hydrochloride, with an ethyl substituent replacing the methoxy group
These analogues provide valuable comparison points for structure-activity relationship studies.
Research Applications
Medicinal Chemistry Applications
The compound's structural features suggest several potential applications in medicinal chemistry research:
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Serving as a ligand for receptor studies, particularly for neurotransmitter receptors where piperidine moieties often show activity
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Functioning as a pharmacophore in drug discovery programs focused on central nervous system targets
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Acting as a chemical probe in biological systems to elucidate molecular mechanisms
The presence of the bromine atom provides a reactive site that can be utilized for further derivatization or as a structural element for specific receptor binding.
Fragment-Based Drug Discovery
In fragment-based approaches to drug discovery, compounds like 2-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride may serve as valuable starting points. For comparison, crystallographic fragment screening studies have identified compounds with molecular weights between 170 and 479 g/mol showing significant bioactivity . With a molecular weight of 350.68 g/mol, this compound falls within the optimal range for fragment libraries.
Chemical Research Utilities
Due to its brominated aromatic structure, this compound may serve multiple functions in chemical research:
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As an intermediate for cross-coupling reactions leveraging the bromine functional group
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As a building block for more complex molecular architectures
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As a standard in analytical chemistry applications
Related Compounds and Comparative Analysis
Structural Homologues
The chemical literature contains several compounds structurally related to 2-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| 4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride | 1219964-12-1 | C₁₄H₂₁BrClNO₂ | 350.68 g/mol | Piperidine at 4-position |
| 4-((2-Bromo-4-methoxyphenoxy)methyl)piperidine hydrochloride | 1220017-42-4 | C₁₃H₁₉BrClNO₂ | 336.65 g/mol | Methylene linker instead of ethylene |
| 2-Bromo-4-ethylphenyl 2-(2-piperidinyl)ethyl-ether hydrochloride | 1219961-31-5 | C₁₅H₂₃BrClNO | 348.71 g/mol | Ethyl group instead of methoxy |
These structural variations illustrate the subtle modifications that can be made to the core structure, potentially resulting in altered pharmacological profiles .
Structure-Activity Considerations
The position of substituents on both the piperidine ring and the phenoxy moiety can significantly impact the compound's biological activity and physicochemical properties. For example:
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The 2-position of the piperidine provides a different spatial orientation compared to the 4-position isomer
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The methoxy substituent contributes to hydrogen bonding capabilities and electronic properties
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The bromine atom introduces a polarizable and relatively lipophilic region to the molecule
These structural features collectively determine the compound's potency and selectivity for potential biological targets.
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